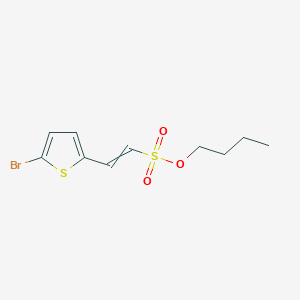
Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate is a chemical compound with the molecular formula C10H13BrO3S2 It is known for its unique structure, which includes a brominated thiophene ring and a sulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate typically involves the bromination of thiophene followed by sulfonation and esterification reactions. The general synthetic route can be summarized as follows:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Sulfonation: The brominated thiophene undergoes sulfonation using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a solvent such as dichloromethane.
Esterification: The sulfonated intermediate is then esterified with butanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the sulfonate group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene and reduced sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of biological systems and as a potential lead compound for drug discovery.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonate group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic interactions, making it versatile in various chemical reactions. Its mechanism of action is often studied in the context of its applications in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Butyl 2-(5-bromothiophen-2-yl)ethene-1-sulfonate can be compared with other similar compounds, such as:
2-(5-bromothiophen-2-yl)ethan-1-ol: This compound lacks the sulfonate ester group, making it less reactive in certain chemical reactions.
5-bromo-2-thiophenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonate ester, affecting its solubility and reactivity.
Butyl 2-(5-chlorothiophen-2-yl)ethene-1-sulfonate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
919792-67-9 |
|---|---|
Molekularformel |
C10H13BrO3S2 |
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
butyl 2-(5-bromothiophen-2-yl)ethenesulfonate |
InChI |
InChI=1S/C10H13BrO3S2/c1-2-3-7-14-16(12,13)8-6-9-4-5-10(11)15-9/h4-6,8H,2-3,7H2,1H3 |
InChI-Schlüssel |
GAPCJPQADCARPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)(=O)C=CC1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


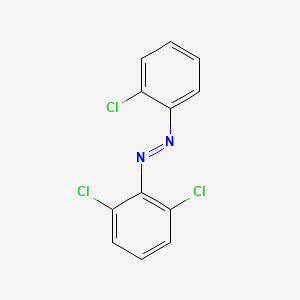
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
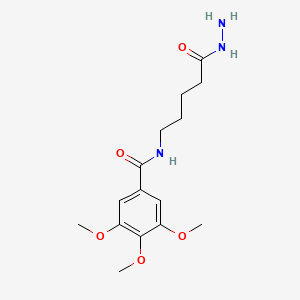
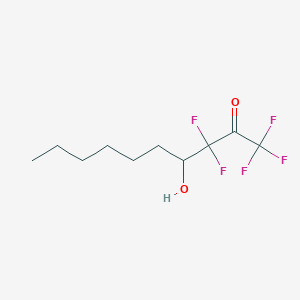
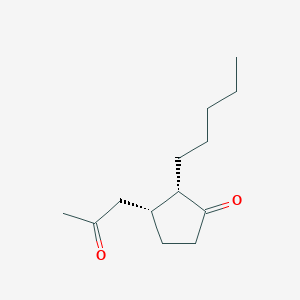
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

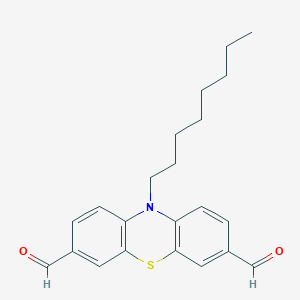
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)

![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
